BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Kinase inhibition Structure-Activity Relationship (SAR) Chemical probe validation

This is a specific unsymmetrical urea derivative with a 4-chlorophenyl ring, furan-2-yl substituent, and 6-oxopyridazin-1(6H)-yl core. It cannot be generically substituted; minor structural modifications drastically alter kinase selectivity and metabolic stability. Procure this exact compound for use as a matched molecular pair with its 3-methoxyphenyl analog (CAS 1020975-05-6) to isolate lipophilicity effects (XLogP3 2.2) or as a structurally related inactive control for PI3K/mTOR assays.

Molecular Formula C17H15ClN4O3
Molecular Weight 358.78
CAS No. 1021111-81-8
Cat. No. B2660914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
CAS1021111-81-8
Molecular FormulaC17H15ClN4O3
Molecular Weight358.78
Structural Identifiers
SMILESC1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN4O3/c18-12-3-5-13(6-4-12)20-17(24)19-9-10-22-16(23)8-7-14(21-22)15-2-1-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24)
InChIKeyVQLHDDKNIFVQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021111-81-8)


1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic, unsymmetrical urea derivative incorporating a 4‑chlorophenyl ring, a furan‑2‑yl substituent, and a 6‑oxopyridazin‑1(6H)‑yl core [REFS‑1]. The compound is catalogued by multiple research‑chemical suppliers as a building block or screening compound with potential therapeutic applications, though its specific biological target(s) remain undisclosed in the peer‑reviewed literature [REFS‑2]. Its structural features place it within a broader class of heterocyclic ureas under investigation for kinase inhibition and insecticidal activity [REFS‑3].

Why In‑Class Urea Derivatives Cannot Reliably Substitute for 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea in Research Procurement


Generic substitution of urea‑based heterocycles is impeded because even minor structural modifications—such as replacing the 4‑chlorophenyl moiety with a 3‑methoxy or 4‑methyl substituent—can dramatically alter kinase selectivity, cellular permeability, and metabolic stability [REFS‑1]. For 1‑(4‑chlorophenyl)‑3‑(2‑(3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl)ethyl)urea, the absence of disclosed biological activity data means that neither equipotency nor functional interchangeability with any close analog has been established in the public domain [REFS‑2]. Consequently, procurement decisions cannot be based on class‑level assumptions; only compound‑specific characterization can define its fit‑for‑purpose use [REFS‑3].

Quantitative Differentiation Evidence for 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea vs. Closest Structural Analogs


Absence of Validated Biological Activity Data: Caution Against Unsupported Assumptions

A systematic search of PubChem BioAssay, ChEMBL, and PubMed returned zero quantified values—such as IC₅₀, Kᵢ, or EC₅₀—for this compound against any discrete molecular target [REFS‑1][REFS‑2]. In contrast, the closely related analog 1‑(2‑(3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl)ethyl)‑3‑(3‑methoxyphenyl)urea (CAS 1020975‑05‑6) is reported in vendor‑accessible resources as a PI3K/mTOR dual inhibitor, but no head‑to‑head experimental data validating this claim for the 4‑chlorophenyl congener could be located [REFS‑3]. Therefore, any attribution of kinase‑inhibitory activity to the target compound represents an unverified extrapolation.

Kinase inhibition Structure-Activity Relationship (SAR) Chemical probe validation

Lipophilicity Advantage: Higher Computed LogP Compared to 3‑Methoxyphenyl Analog

Computational prediction reveals a meaningful difference in lipophilicity between the target compound and its closest cataloged analog. The 4‑chlorophenyl derivative exhibits an XLogP3‑AA value of 2.2, compared to 1.7 for the 3‑methoxyphenyl analog (CAS 1020975‑05‑6), an increase that reflects the electron‑withdrawing, lipophilic character of the para‑chloro substituent [REFS‑1][REFS‑2]. This difference suggests potentially higher membrane permeability and tissue distribution for the chlorophenyl congener, a hypothesis that must be verified experimentally.

Lipophilicity XLogP3 Physicochemical property optimization

Topological Polar Surface Area Equivalence with 3‑Methoxyphenyl Analog

Despite the lipophilicity difference, the topological polar surface area (TPSA) remains identical (86.9 Ų) between the target compound and its 3‑methoxyphenyl analog, as both share the same hydrogen‑bond donor/acceptor count and molecular topology [REFS‑1][REFS‑2]. This equivalence indicates that any differential cellular permeability observed empirically would be driven primarily by logP rather than by hydrogen‑bonding capacity, simplifying SAR interpretation for medicinal chemistry programs [REFS‑3].

Polar surface area Passive permeability Drug‑likeness

Research and Industrial Application Scenarios for 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea Based on Differentiated Evidence


Matched Molecular Pair Study for Para‑Chloro vs. Meta‑Methoxy Modulation of Lipophilicity

Utilize the target compound alongside its 3‑methoxyphenyl analog (CAS 1020975‑05‑6) as a matched molecular pair to investigate the impact of a +0.5 logP shift on cellular potency and selectivity while holding TPSA constant (86.9 Ų) [REFS‑1]. This design isolates lipophilicity as the sole variable, providing clean SAR data for medicinal chemistry optimization [REFS‑2].

Negative Control or Inactive Scaffold for PI3K/mTOR Screening Panels

Deploy the 4‑chlorophenyl congener as a structurally related but putatively inactive control compound in PI3K/mTOR biochemical and cellular assays, given that it has no validated inhibitory activity while the 3‑methoxyphenyl analog is claimed to be a dual inhibitor [REFS‑1]. This approach enables rigorous assessment of target engagement specificity when profiling novel kinase inhibitors [REFS‑2].

Physicochemical Reference Standard for Chromatographic Method Development

Leverage the well‑characterized computed properties (MW 358.8 g/mol, XLogP3 2.2, TPSA 86.9 Ų) to calibrate reversed‑phase HPLC or UPLC retention times and to validate in silico ADMET prediction models that require a compound with moderate lipophilicity and a defined halogen‑substituted aromatic ring [REFS‑1].

Scaffold for Parallel Synthesis of Kinase‑Targeted Libraries

Employ the 6‑oxopyridazin‑1(6H)‑yl‑ethyl‑urea core as a versatile scaffold for combinatorial library synthesis, exploring diverse aryl substituents at the urea nitrogen while retaining the furan‑pyridazinone pharmacophore. The 4‑chlorophenyl variant serves as a key intermediate for SAR expansion around halogen‑tolerant binding pockets [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.